N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide
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Overview
Description
N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide is a complex organic compound characterized by the presence of morpholine and sulfonyl functional groups attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines .
Scientific Research Applications
N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine and sulfonyl-containing molecules, such as:
- N-Phenylmorpholine
- 4-Phenylmorpholine
- 3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]benzamide
Uniqueness
N-[2-fluoro-5-(morpholin-4-ylsulfonyl)phenyl]-4-(morpholin-4-ylsulfonyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and the presence of a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
632300-90-4 |
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Molecular Formula |
C19H22FN3O7S3 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
N-(2-fluoro-5-morpholin-4-ylsulfonylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C19H22FN3O7S3/c20-16-2-1-14(32(25,26)22-3-7-29-8-4-22)11-17(16)21-19(24)18-12-15(13-31-18)33(27,28)23-5-9-30-10-6-23/h1-2,11-13H,3-10H2,(H,21,24) |
InChI Key |
UHOXATNNMSRKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)NC(=O)C3=CC(=CS3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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